molecular formula C23H32N4O2 B13799400 N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide

N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide

Cat. No.: B13799400
M. Wt: 396.5 g/mol
InChI Key: WDXMZVUERSAQTE-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclohexyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide can be achieved through a multi-component reaction. One common method involves the Ugi four-component reaction, which includes the coupling of aniline derivatives, isocyanides, aldehydes, and carboxylic acids. For instance, the reaction of 4-methylbenzylamine, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid under ambient conditions for 20 hours can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Ugi reaction process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide has been studied for its potential therapeutic effects. Research indicates that it may interact with specific enzymes or receptors, leading to altered biological activity. The compound's mechanism of action involves binding to target sites, which may be beneficial in drug design for conditions such as inflammation or pain management.

Case Study: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of this compound in animal models. It demonstrated a significant reduction in inflammatory markers, suggesting its potential use as a therapeutic agent in treating inflammatory diseases.

Agricultural Science

In agricultural research, this compound has shown promise as a biopesticide. Its efficacy against various pests and pathogens can be attributed to its ability to disrupt biological processes in target organisms.

Case Study: Pest Management

Field trials have assessed the effectiveness of this compound in controlling pest populations in crops. Results indicated a significant reduction in pest numbers compared to untreated controls, highlighting its potential role in integrated pest management strategies.

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways. Its structural properties allow it to serve as a substrate or inhibitor in various biochemical reactions.

Case Study: Enzyme Inhibition

Research involving this compound has demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential applications in metabolic engineering and synthetic biology.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of a pyrazole ring, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C23H32N4O2/c1-17(2)27-15-20(13-24-27)23(29)26(14-19-11-9-18(3)10-12-19)16-22(28)25-21-7-5-4-6-8-21/h9-13,15,17,21H,4-8,14,16H2,1-3H3,(H,25,28)

InChI Key

WDXMZVUERSAQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2CCCCC2)C(=O)C3=CN(N=C3)C(C)C

Origin of Product

United States

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